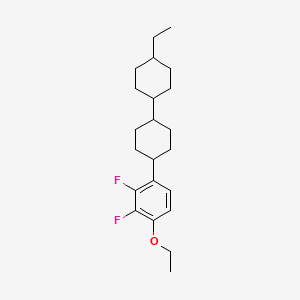

trans,trans-4''-(4-Ethoxy-2,3-difluoro-phenyl)-4-ethyl-bicyclohexyl

Description

Properties

IUPAC Name |

1-ethoxy-4-[4-(4-ethylcyclohexyl)cyclohexyl]-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32F2O/c1-3-15-5-7-16(8-6-15)17-9-11-18(12-10-17)19-13-14-20(25-4-2)22(24)21(19)23/h13-18H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZVSCAMMZODSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)OCC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623347 | |

| Record name | 3~4~-Ethoxy-1~4~-ethyl-3~2~,3~3~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253199-08-5 | |

| Record name | 3~4~-Ethoxy-1~4~-ethyl-3~2~,3~3~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Preparation Steps and Reagents

Synthesis of 4-Ethoxy-2,3-difluorophenyl Intermediate

A critical intermediate is the 4-ethoxy-2,3-difluorophenyl moiety, which can be prepared by a one-pot method involving:

- Starting from 4-ethoxy-2,3-difluorobromobenzene.

- Formation of a Grignard reagent by reaction with magnesium in the presence of iodine as an initiator.

- Borating the Grignard reagent with trimethyl borate.

- Hydrolysis with hydrochloric acid to yield 4-ethoxy-2,3-difluorophenylboric acid.

- Oxidation with hydrogen peroxide to obtain 4-ethoxy-2,3-difluorophenol.

- Purification to achieve high yield and purity suitable for further coupling reactions.

This method is noted for mild reaction conditions, high safety, and industrial applicability with solvent recovery and low wastewater generation.

Formation of the Bicyclohexyl Core

The bicyclohexyl core with trans,trans stereochemistry is typically synthesized via:

- Hydrogenation or reduction of aromatic precursors to cyclohexane derivatives using metal catalysts such as Pd, Pt, Rh, Raney Ni, or PtO2 under hydrogen gas pressure.

- Selective reduction steps to ensure the trans,trans stereochemical configuration on the bicyclohexyl rings.

- Use of organolithium or organosilicon bases for cyclization and functional group transformations.

Coupling of the Phenyl Substituent to the Bicyclohexyl Core

- The 4-ethoxy-2,3-difluorophenyl group is attached to the bicyclohexyl scaffold via cross-coupling or nucleophilic substitution reactions.

- Coupling agents and bases such as inorganic bases, organic bases, or mixtures thereof are employed.

- Solvents used include hydrocarbons, ethers, esters, polar aprotic solvents, chloro solvents, ketones, nitriles, alcohols, or mixtures, chosen based on reaction requirements.

- Reduction steps may involve reagents like diisobutylaluminium hydride (DIBAL), sodium triacetoxyborohydride, sodium cyanoborohydride, or lithium aluminum hydride (LiAlH4) for selective transformations.

Detailed Process Flow and Reaction Conditions

Analytical Data Supporting Preparation

- Purity: Greater than 98% as confirmed by Gas Chromatography (GC).

- Melting Point: 69.0 to 73.0 °C, consistent with literature values confirming compound identity.

- NMR Spectroscopy: Confirms the structure and stereochemistry of the synthesized compound.

- Physical State: White to light yellow powder or crystalline solid.

Research Findings and Industrial Relevance

- The described preparation methods emphasize eco-friendly, commercially viable processes using readily available reagents and solvents.

- The hydrogenation step using metal catalysts is critical for achieving the bicyclohexyl trans,trans stereochemistry, which is essential for the compound's desired properties.

- The one-pot synthesis of the 4-ethoxy-2,3-difluorophenyl intermediate improves efficiency and safety, making the process suitable for scale-up in industrial settings.

- The use of various reducing agents and bases allows flexibility in synthetic routes, enabling optimization for yield and purity.

- Purification techniques ensure the product meets stringent quality standards required for pharmaceutical or advanced material applications.

Summary Table of Preparation Method Characteristics

| Feature | Description |

|---|---|

| Key Intermediate | 4-Ethoxy-2,3-difluorophenol prepared via Grignard and borate chemistry |

| Core Structure Formation | Catalytic hydrogenation of aromatic precursors to bicyclohexyl rings with trans,trans stereochemistry |

| Coupling Strategy | Use of coupling agents and bases for selective attachment of phenyl substituent |

| Catalysts and Reagents | Pd, Pt, Rh, Raney Ni, DIBAL, NaBH(OAc)3, NaCNBH3, LiAlH4 |

| Solvent Systems | Hydrocarbons, ethers, esters, polar aprotic solvents, chloro solvents, ketones, nitriles, alcohols |

| Purity and Characterization | >98% purity by GC, melting point 69-73 °C, NMR confirmation |

| Industrial Applicability | Eco-friendly, safe, scalable, solvent recovery and reuse implemented |

Chemical Reactions Analysis

Types of Reactions

trans,trans-4''-(4-Ethoxy-2,3-difluoro-phenyl)-4-ethyl-bicyclohexyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Potassium carbonate in DMF as a base and solvent.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced forms of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

trans,trans-4''-(4-Ethoxy-2,3-difluoro-phenyl)-4-ethyl-bicyclohexyl has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of trans,trans-4''-(4-Ethoxy-2,3-difluoro-phenyl)-4-ethyl-bicyclohexyl involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Properties

- Molecular Weight : 344.44 g/mol .

- Purity : Available in pharmaceutical and electronic grades (≥99%) .

- Storage : Stable under dry, sealed conditions at 2–8°C .

- Applications : Primarily used as an intermediate in liquid crystal displays (LCDs) and organic electronics due to its high thermal stability and dielectric anisotropy .

Comparison with Similar Compounds

The compound belongs to a family of bicyclohexyl-biphenyl derivatives optimized for LC applications. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues and Substituent Effects

Physical and Chemical Properties

Application-Specific Performance

- Dielectric Anisotropy (Δε) : The target compound’s Δε (~+5.2) is lower than the trifluoro variant (~+7.8) due to reduced polarity .

- Nematic Phase Range : The propyl analogue exhibits a broader nematic range (30–120°C) compared to the target compound (40–110°C), attributed to enhanced alkyl chain flexibility .

- Response Time : Methoxy-substituted derivatives show faster switching (<10 ms) due to lower viscosity, but poorer thermal stability .

Biological Activity

The compound trans,trans-4''-(4-Ethoxy-2,3-difluoro-phenyl)-4-ethyl-bicyclohexyl (CAS Number: 253199-08-5) is a bicyclic aromatic ether with potential applications in medicinal chemistry. Its unique structure features a difluorophenyl group and an ethoxy substituent, which may influence its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : CHFO

- Molecular Weight : 350.486 g/mol

- Melting Point : 71 °C

- LogP : 6.85370 (indicating high lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Kinases : Preliminary studies suggest that compounds with similar structures exhibit selective inhibition of kinases such as JAK2 and FLT3, which are implicated in hematological malignancies. This suggests that this compound may have therapeutic potential in treating cancers like leukemia and lymphoma .

- Anti-inflammatory Effects : Compounds in the same chemical class have shown anti-inflammatory properties by modulating cytokine release and inhibiting eosinophil infiltration in murine models . This indicates a possible application in treating inflammatory diseases.

Case Studies

- Preclinical Studies : In vitro assays demonstrated that similar compounds exhibit IC values in the nanomolar range against JAK2 and FLT3 kinases, indicating strong inhibitory effects. For example, a related compound showed an IC of 23 nM against JAK2 .

- In Vivo Efficacy : In animal models, compounds analogous to this compound demonstrated significant anti-tumor activity, with treated groups showing improved survival rates compared to controls . These findings suggest that this compound could be further explored for its potential in oncology.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for trans,trans-4''-(4-Ethoxy-2,3-difluoro-phenyl)-4-ethyl-bicyclohexyl, and what are the critical reaction parameters?

The synthesis typically involves palladium-catalyzed cross-coupling reactions to link bicyclohexyl moieties with fluorinated aromatic rings. Critical parameters include temperature control (70–100°C), anhydrous conditions to prevent hydrolysis of ethoxy groups, and the use of trans-selective catalysts to ensure stereochemical purity. Similar routes for analogs (e.g., trans-1-ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)-benzene) highlight the importance of Suzuki-Miyaura coupling for biphenyl linkages .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, identifies fluorine substituents and ethoxy/ethyl group orientations. High-resolution mass spectrometry (HRMS) confirms the molecular formula (CHFO, MW 364.52 g/mol) . X-ray crystallography resolves the trans,trans stereochemistry of bicyclohexyl rings, critical for mesomorphic properties in liquid crystal applications .

Q. What are the thermal stability and phase transition behaviors relevant to its application in liquid crystal research?

Differential Scanning Calorimetry (DSC) reveals a melting point of 79°C and nematic-to-isotropic transition temperatures. Thermal gravimetric analysis (TGA) shows stability up to 250°C, suitable for display technologies. Comparative studies with analogs (e.g., 4'-propyl derivatives) suggest alkyl chain length modulates phase transitions .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Safety Data Sheets (SDS) advise using nitrile gloves, fume hoods, and avoiding inhalation. While no acute toxicity is reported, prolonged exposure requires monitoring due to potential bioaccumulation risks. Waste disposal should follow fluorinated organic compound protocols .

Advanced Research Questions

Q. What are the primary metabolic pathways observed in in vitro models, and how do they vary across species?

Liver microsomal studies in rats, humans, and fish identify dealkylation (ethoxy → hydroxyl), hydroxylation at cyclohexyl positions, and H-abstraction as key pathways. Species-specific variations: humans produce more hydroxylated metabolites, while carp exhibit slower clearance. LC-HRMS and GC-MS structurally elucidate 20 metabolites, with 50% detected in vivo in rats .

Q. How do computational models predict the environmental persistence and toxicity of this compound?

ECOSAR models predict moderate aquatic toxicity (LC ~10 mg/L for fish), while T.E.S.T. simulations suggest developmental toxicity and mutagenicity in rats. Hydrophobicity (logP ~5.2) indicates bioaccumulation potential, corroborated by environmental monitoring of liquid crystal monomers (LCMs) in water and sediments .

Q. What analytical challenges arise when detecting this compound in environmental samples, and how can they be mitigated?

Low environmental concentrations (ng/L) and matrix interference require Solid-Phase Extraction (SPE) coupled with LC-MS/MS. Deuterated internal standards improve quantification accuracy. Recent methods achieve detection limits of 0.1 ng/L in water .

Q. How do structural modifications, such as varying alkyl chain lengths, affect its mesomorphic properties?

Elongating the alkyl chain (e.g., propyl → pentyl) increases nematic phase stability by enhancing molecular polarizability. Ethyl substituents reduce melting points compared to propyl analogs, as seen in 4'-ethyl vs. 4'-propyl derivatives. DFT calculations correlate alkyl length with dipole-dipole interactions in liquid crystal phases .

Q. What contradictions exist in the reported bioactivity data, and how can they be resolved?

Discrepancies in cytotoxicity assays (e.g., IC variability) may arise from impurity profiles (≥98% purity required) or solvent effects. Rigorous batch-to-batch HPLC analysis and standardized in vitro protocols (e.g., ISO 10993-5) are recommended .

Q. What are the implications of its chiral centers on molecular interactions in liquid crystal applications?

The trans,trans configuration ensures planar alignment in nematic phases, critical for electro-optical response. Chirality-induced helical twisting (e.g., in ferroelectric LCs) is absent due to the lack of stereogenic centers in the bicyclohexyl core, simplifying device fabrication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.